Tibolone 3-Dimethyl Ketal
Description
Tibolone 3-Dimethyl Ketal, also known as this compound, is a useful research compound. Its molecular formula is C23H34O3 and its molecular weight is 358.522. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tibolone 3-Dimethyl Ketal, an intermediate of Tibolone , primarily targets estrogen receptors (ER) , with a preference for ER alpha . It is a synthetic steroid hormone drug that possesses estrogenic, androgenic, and progestogenic properties .
Mode of Action
Upon ingestion, Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone , which have estrogenic effects, and the Delta(4)-isomer , which has progestogenic and androgenic effects . The specific tissue-selective effects of Tibolone occur due to the metabolism, regulation of enzymes, and receptor activation .
Biochemical Pathways
Tibolone and its metabolites interact with estrogen receptors in a tissue-specific manner. The estrogenic activity is present mostly in the brain, vagina, and bone, while the inactive forms predominate in the endometrium and breast . This selective tissue estrogenic activity regulator (STEAR) mechanism allows Tibolone to have beneficial effects on various tissues without stimulating the endometrium or breast .
Pharmacokinetics
Tibolone exhibits similar pharmacokinetics in early (age 45–55 years) and late (65–75 years) postmenopausal women . The apparent elimination half-life (T1⁄2) of 3α-HMN and 3β-HMN, the active metabolites of Tibolone, is approximately 1.5 hours . The maximum plasma concentrations (Cmax) were found to be 8.75±4.36 μg/L for 3α-HMN and 3.59±1.81 μg/L for 3β-HMN . The rate of absorption of Tibolone and the rates of absorption or formation of the 3α- and 3β-hydroxy tibolones were significantly higher after the 1.25 mg dose than after the 2.5 mg tablet .
Result of Action
Tibolone has been shown to have anti-resorptive effects on bone . It prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy . In the brain, Tibolone can improve mood and cognition, neuroinflammation, and reactive gliosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid St. John’s Wort as it induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of Tibolone . Furthermore, the safety data sheet suggests that the compound should be handled only in well-ventilated areas or outdoors . It is also advised to store the compound locked up .
Biochemical Analysis
Biochemical Properties
Tibolone 3-Dimethyl Ketal is a Tibolone intermediate . Tibolone is a synthetic steroid hormone drug, which is mainly non-selective in its binding profile, acting as an agonist primarily at estrogen receptors (ER), with a preference for ER alpha .
Cellular Effects
Studies on Tibolone, the parent compound, suggest that it can improve mood and cognition, neuroinflammation, and reactive gliosis . Tibolone has also been shown to attenuate lipotoxic damage of palmitic acid in normal human astrocytes by reducing PI uptake, preventing cardiolipin loss, reducing fragmented/condensed nuclei, and attenuating the production of superoxide ions .
Molecular Mechanism
Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a white crystalline powder that is stable in air .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Studies on Tibolone, the parent compound, have shown that it has anti-resorptive effects on bone .
Metabolic Pathways
Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .
Subcellular Localization
Tibolone, the parent compound, is known to bind to estrogen receptors, which are typically located in the cell nucleus .
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELCQPZSOLYWMG-LADQHVHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858481 | |
Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105186-33-2 | |
Record name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105186-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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